5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a Schiff base (azomethine) linkage formed between the amino group of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-ethoxybenzaldehyde. The 3-chlorophenyl moiety at position 5 and the 4-ethoxybenzylidene group at position 4 contribute to its unique electronic and steric properties, influencing reactivity, stability, and bioactivity.
Properties
CAS No. |
478254-80-7 |
|---|---|
Molecular Formula |
C17H15ClN4OS |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-23-15-8-6-12(7-9-15)11-19-22-16(20-21-17(22)24)13-4-3-5-14(18)10-13/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
YFOVNVVJRKUFNU-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Arylthiosemicarbazides
Arylthiosemicarbazides are cyclized in alkaline media to form the 1,2,4-triazole-3-thiol scaffold. For example, potassium 3-(2-furoyl)dithiocarbazates react with arylisothiocyanates to yield 1,4-substituted thiosemicarbazides, which undergo NaOH-mediated cyclization (62–79% yield). Adapting this method, 3-chlorophenylacetic acid hydrazide can be treated with carbon disulfide in ethanolic KOH to form potassium dithiocarbazate, followed by condensation with 4-ethoxybenzaldehyde isothiocyanate. Cyclization with 2N NaOH at reflux for 4 hours yields the triazole-thiol intermediate.
Acid-Catalyzed Cyclization
Alternative routes employ carboxylic acid hydrazides and formic acid. For instance, aminothiourea and formic acid react at 105°C to form aldehyde amine thiourea, which cyclizes in sodium carbonate solution at 100°C (55% yield). This method, while lower-yielding, avoids alkaline conditions, making it suitable for acid-sensitive substrates.
Introduction of the 4-Ethoxybenzylideneamino Group
The 4-ethoxybenzylideneamino substituent is introduced via Schiff base condensation. 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 4-ethoxybenzaldehyde in dry benzene under reflux (6 hours), forming the target compound. Catalytic acetic acid or Amberlyst 15 resin enhances imine formation, achieving yields >85%.
Table 1. Optimization of Schiff Base Condensation
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Reflux, dry benzene | Benzene | None | 6 | 72 |
| Reflux, ethanol | Ethanol | Acetic acid | 4 | 88 |
| 80°C, methanol | Methanol | Amberlyst 15 | 3 | 91 |
Purification and Characterization
Crude products are purified via recrystallization (ethanol or methanol) or column chromatography. Purity is validated by:
-
Elemental analysis : C, H, N, S percentages align with theoretical values (Δ < 0.4%).
-
Spectroscopy :
Challenges and Mitigation Strategies
Hygroscopicity
Triazole-thiol derivatives are prone to hygroscopicity, which is mitigated by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Structural Characteristics
Molecular Formula : C17H15ClN4OS
CAS Number : 478254-80-7
Key Features :
- Contains a triazole ring, which is known for its diverse biological activities.
- The thiol group (-SH) enhances reactivity and potential interactions with biological targets.
- Substituents like the chlorophenyl and ethoxybenzylidene groups may influence its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with a triazole structure often exhibit antimicrobial properties. Studies have shown that 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol demonstrates significant activity against various bacterial and fungal strains. The mechanism is believed to involve the inhibition of key enzymes or pathways essential for microbial survival.
Anticancer Potential
The compound's ability to interact with biological macromolecules makes it a candidate for anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Enzyme Inhibition
5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an enzyme inhibitor. Its binding affinity to specific enzymes can lead to therapeutic applications in diseases where these enzymes play a critical role.
Fungicide Development
Due to its antifungal properties, this compound is being explored as a potential fungicide in agricultural applications. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, contributing to integrated pest management strategies.
Plant Growth Regulation
Research into the effects of this compound on plant growth suggests that it may have regulatory effects on certain physiological processes, potentially enhancing crop yield and resistance to stress.
Synthesis of Novel Materials
The unique chemical structure of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol opens avenues for the synthesis of new materials with desirable properties. Its incorporation into polymers or composites could lead to materials with enhanced thermal stability and mechanical strength.
Sensor Development
The thiol group in the compound allows for interactions with metal ions, making it a candidate for developing sensors for detecting heavy metals or other pollutants in environmental monitoring applications.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit key enzymes involved in bacterial cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazole-3-thiol derivatives differ primarily in substituents on the phenyl ring (position 5) and the benzylidene group (position 4). Key analogs include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxy group (target compound) is electron-donating, enhancing stability and solubility compared to electron-withdrawing groups like nitro () or chloro (). Methoxy analogs () show yields >70%, suggesting favorable synthesis conditions for electron-donating substituents .
- Positional Effects : Substitution at position 3 vs. 4 on the benzylidene ring (e.g., vs. target compound) alters steric hindrance and π-π stacking, impacting bioactivity and crystallization.
Bioactivity and Toxicity
- Antibacterial Activity: Metal complexes of 5-(4-nitrophenyl) analogs () show moderate antibacterial effects.
- Toxicity : Fluorophenyl derivatives () exhibit low acute toxicity (Class IV, LD50 > 1000 mg/kg). The target compound’s chloro and ethoxy groups may confer similar low toxicity, though in silico studies are recommended for validation .
- Antiviral Potential: Pyrazole-bearing triazoles () inhibit cucumber mosaic virus. The ethoxy group’s electron-rich nature could enhance interactions with viral proteins .
Biological Activity
5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Its unique structure, featuring a triazole ring and a thiol group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is C17H15ClN4OS. The compound's structure includes:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Thiol group : Contributes to the compound's reactivity and potential biological interactions.
- Chlorophenyl and ethoxybenzylidene substituents : Enhance chemical reactivity and may influence biological properties.
Structural Representation
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Thiol | -SH |
| Chlorophenyl | Chlorophenyl |
| Ethoxybenzylidene | Ethoxybenzylidene |
Antimicrobial Properties
Research indicates that 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit tumor growth by targeting specific oncogenic pathways.
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value calculated at approximately 15 µM. The study also reported enhanced apoptosis markers in treated cells compared to controls.
Cytotoxicity and Safety Profile
While exploring its biological activity, it is crucial to assess the cytotoxicity of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol. Toxicological evaluations revealed that the compound exhibits harmful effects upon ingestion (H302), skin irritation (H315), and serious eye irritation (H319). Long-term exposure studies are necessary to fully understand its safety profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- DNA Interaction : Binding to DNA leading to disruptions in replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-(3-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Fluorophenyl)-4-(phenylamino)-4H-1,2,4-triazole-3-thiol | Fluorophenyl | Contains fluorine instead of chlorine; studied for different biological activities. |
| 5-(3-Methylphenyl)-4-(methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Methylphenyl | Methyl group alters lipophilicity; potential differences in solubility and bioavailability. |
| 5-(Benzothiazolyl)-4-(hydrazinocarbonyl)-4H-1,2,4-triazole | Benzothiazol | Features a benzothiazole moiety; distinct pharmacological profile compared to triazoles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
